(2R)-2-(Oxolan-3-yl)propan-1-amine
Description
(2R)-2-(Oxolan-3-yl)propan-1-amine is a chiral amine derivative featuring a tetrahydrofuran (oxolan) ring substituted at the third position of a propan-1-amine backbone. The compound’s structure includes a stereogenic center at the second carbon (R-configuration), which may influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
(2R)-2-(oxolan-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(4-8)7-2-3-9-5-7/h6-7H,2-5,8H2,1H3/t6-,7?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZZZCIUOWXQBI-PKPIPKONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Oxolan-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxolane (tetrahydrofuran) ring.
Formation of the Propan-1-amine Moiety: The propan-1-amine moiety is introduced through a series of reactions, including alkylation and amination.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. This can be achieved using chiral catalysts or chiral resolution agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Oxolan-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides and Imines: Formed through oxidation.
Secondary and Tertiary Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(2R)-2-(Oxolan-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(Oxolan-3-yl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and inferred properties of (2R)-2-(Oxolan-3-yl)propan-1-amine and related compounds:
Detailed Comparative Analysis
This compound vs. 2-Methoxy-2-(oxolan-3-yl)propan-1-amine
- Structural Differences : The methoxy substituent in the latter introduces additional steric hindrance and polarity compared to the unmodified oxolan group in the former.
- Implications: The methoxy group may reduce membrane permeability but enhance solubility in polar solvents. No direct pharmacological data are available for either compound, but the methoxy derivative’s bulkier structure could influence receptor binding .
This compound vs. 3-(Oxan-2-yl)prop-2-en-1-amine
- Structural Differences : The oxan-2-yl (tetrahydropyran) ring in the latter is a six-membered cyclic ether, compared to the five-membered oxolan ring. The propenyl chain introduces a double bond, enabling conjugation.
- Applications : The propenyl-amine derivative is highlighted for agrochemical and material science applications, suggesting that the oxolan/oxan rings and unsaturated bonds may enhance reactivity in polymer synthesis or pesticidal activity .
This compound vs. 2-(Difluoromethoxy)propan-1-amine
- Physicochemical Properties : Fluorine atoms may improve lipid solubility and bioavailability compared to the oxolan group, which offers moderate lipophilicity .
This compound vs. rac-(2R,3R)-Pyrazole-Oxolan-3-amine
- Stereochemistry : The racemic pyrazole-containing compound has two stereocenters, while the target compound has one (R-configuration). Racemic mixtures often require resolution for therapeutic use, whereas enantiopure compounds like this compound may offer more predictable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
